

Synthesis Protocol for High-Purity C.I. Pigment Yellow 110

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Compound of Interest

Compound Name: Pigment Yellow 110

Cat. No.: B1436609

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of high-purity C.I. **Pigment Yellow 110** (CAS No. 5590-18-1), an isoindolinone-class high-performance pigment.^{[1][2][3]} The protocol is divided into a two-step synthesis, followed by purification and rigorous analytical characterization to ensure high purity.

Overview of Synthesis

The synthesis of **Pigment Yellow 110** is primarily a two-step process. The first step involves the formation of an intermediate compound from tetrachlorophthalic anhydride and urea. This intermediate is then condensed with p-phenylenediamine, followed by a dehydration/cyclization reaction to yield the final pigment.

Chemical Reaction

The overall reaction can be summarized as follows:

- Step 1: Intermediate Formation $2 \text{ (C}_8\text{Cl}_4\text{O}_3\text{)} + 2 \text{ (CH}_4\text{N}_2\text{O)} \rightarrow \text{Intermediate Compound (Tetrachlorophthalic Anhydride + Urea)}$
- Step 2: Pigment Formation $\text{Intermediate Compound} + \text{C}_6\text{H}_8\text{N}_2 + \text{Dehydrating Agent} \rightarrow \text{C}_{22}\text{H}_6\text{Cl}_8\text{N}_4\text{O}_2 \text{ (p-Phenylenediamine)} \rightarrow \text{(Pigment Yellow 110)}$

Experimental Protocols

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Purity
Tetrachlorophthalic Anhydride	C ₈ Cl ₄ O ₃	285.90	≥98%
Urea	CH ₄ N ₂ O	60.06	≥99%
p-Phenylenediamine	C ₆ H ₈ N ₂	108.14	≥99%
Nitrobenzene	C ₆ H ₅ NO ₂	123.11	Anhydrous, ≥99%
Dichlorobenzene	C ₆ H ₄ Cl ₂	147.00	Anhydrous, ≥99%
Phosphorus Pentachloride	PCl ₅	208.24	≥98%
Potassium Carbonate	K ₂ CO ₃	138.21	Anhydrous, ≥99%
Methanol	CH ₃ OH	32.04	ACS Grade
Deionized Water	H ₂ O	18.02	Type II

Synthesis of Intermediate Compound

- To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1000 mL of nitrobenzene and 286 g (1.0 mol) of tetrachlorophthalic anhydride.
- Heat the mixture to 130°C with stirring.
- Once the temperature is stable, add 32 g (0.53 mol) of urea to the mixture.
- Maintain the reaction at 130°C for 4 hours.
- Cool the reaction mixture to 70°C.
- Add 2 g of anhydrous potassium carbonate as a catalyst, followed by the addition of 54 g (0.5 mol) of p-phenylenediamine.

- Continue the reaction for an additional 5 hours at 70°C.
- After the reaction is complete, cool the mixture to 20°C.
- Filter the resulting precipitate and wash sequentially with methanol and deionized water.
- Dry the intermediate compound in a vacuum oven at 80°C overnight.

Synthesis of Pigment Yellow 110

- In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the dried intermediate compound in 1000 mL of dichlorobenzene.
- Heat the suspension to 70°C with stirring.
- Carefully add phosphorus pentachloride (PCl_5) as a dehydrating agent. The original patent mentions PCl_5 without specifying the amount, a 10-20% molar excess relative to the intermediate is a reasonable starting point for optimization.
- Maintain the reaction at 70°C for 3 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the crude **Pigment Yellow 110**.
- Wash the pigment sequentially with methanol and deionized water until the filtrate is neutral.
- Dry the final product in a vacuum oven at 100°C to a constant weight. A typical yield is around 70%.

Purification of Pigment Yellow 110

For high-purity applications, further purification is recommended.

Soxhlet Extraction

- Place the crude **Pigment Yellow 110** in a cellulose thimble.

- Perform Soxhlet extraction for 12-24 hours using a suitable solvent like ethanol or a mixture of ethanol and toluene to remove any unreacted starting materials or by-products.
- After extraction, dry the purified pigment in a vacuum oven at 100°C.

Recrystallization

- Dissolve the crude pigment in a minimal amount of a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at an elevated temperature.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Filter the purified crystals and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment High-Performance Liquid Chromatography (HPLC)

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Gradient of Acetonitrile and Water (with 0.1% formic acid)
Gradient	50% Acetonitrile to 100% Acetonitrile over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV-Vis at 450 nm
Injection Volume	10 µL
Sample Preparation	Dissolve a small amount of pigment in a suitable solvent (e.g., DMF or NMP) and filter through a 0.45 µm syringe filter.

Mass Spectrometry (MS)

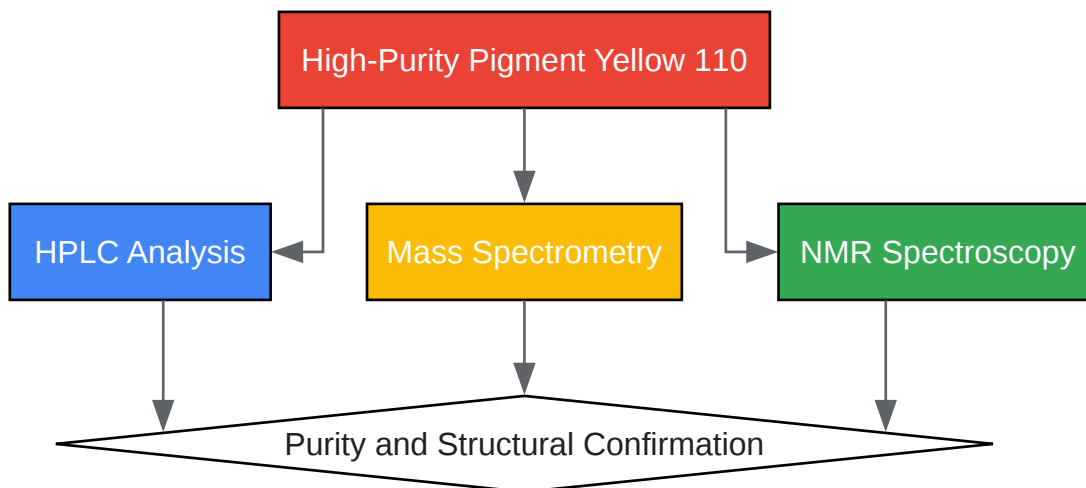
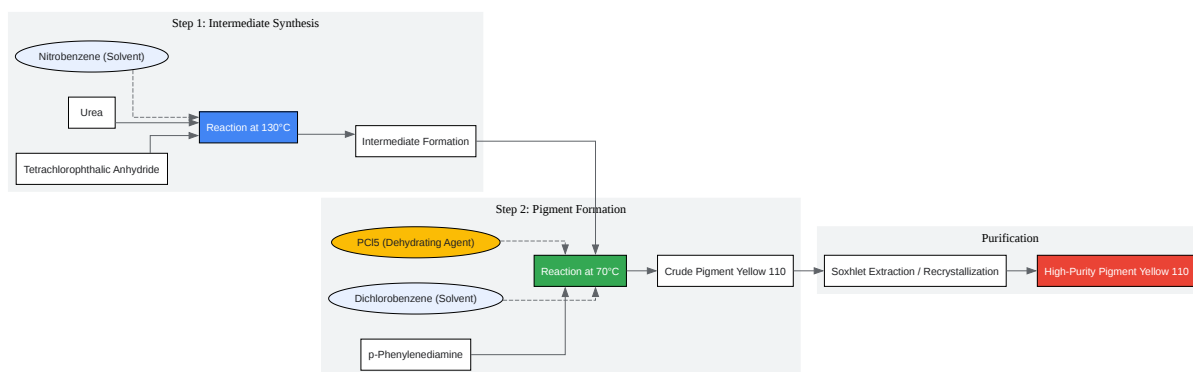
Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI) in positive or negative mode
Mass Analyzer	Time-of-Flight (TOF) or Quadrupole
Expected Molecular Ion	$[M+H]^+$ at m/z 642.8 or $[M-H]^-$ at m/z 640.8 for $C_{22}H_6Cl_8N_4O_2$
Fragmentation Analysis	Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter	Condition
Solvent	Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated N,N-dimethylformamide (DMF- d_7)
1H -NMR	Expected signals in the aromatic region (7-9 ppm).
^{13}C -NMR	Expected signals for carbonyl, aromatic, and imine carbons.

Visualizations

Synthesis Workflow



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